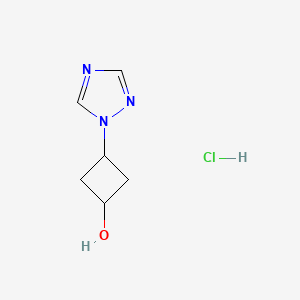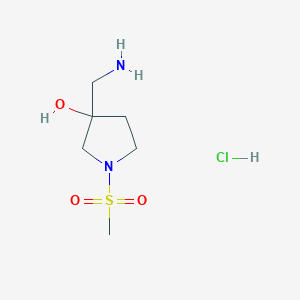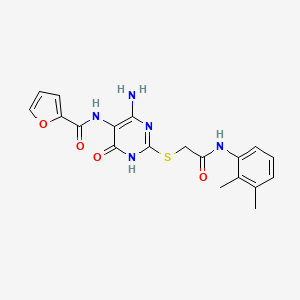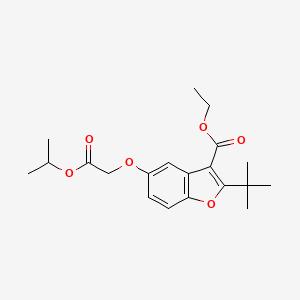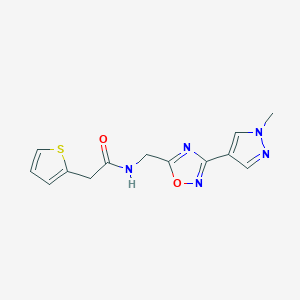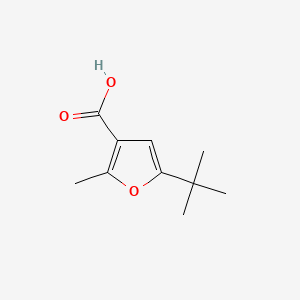
5-Tert-butyl-2-methylfuran-3-carboxylic acid
Overview
Description
5-Tert-butyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C10H14O3 It is a derivative of furan, a heterocyclic organic compound, and features a tert-butyl group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with tert-butyl and methyl substituents. One common method involves the alkylation of furan with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
5-Tert-butyl-2-methylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-methyl-3-furoic acid
- 5-Isobutyl-2-methylfuran-3-carboxylic acid
- 5-(Acetamidomethyl)furan-2-carboxylic acid
- 5-Ethyl-furan-2-carboxylic acid
Uniqueness
5-Tert-butyl-2-methylfuran-3-carboxylic acid is unique due to its specific tert-butyl and methyl substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
38422-62-7 |
|---|---|
Molecular Formula |
C10H13O3- |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-tert-butyl-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H,11,12)/p-1 |
InChI Key |
NWWAPYOVUAEIJB-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2711725.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)
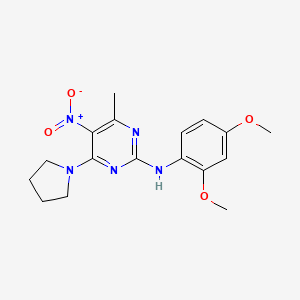

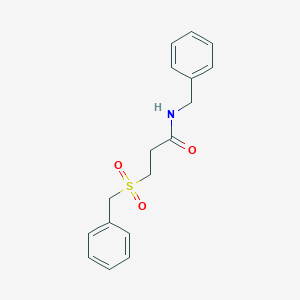

amino}acetate](/img/structure/B2711737.png)
